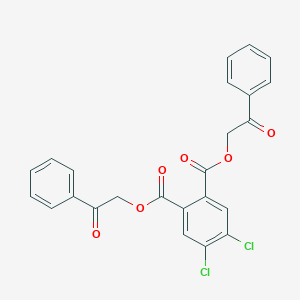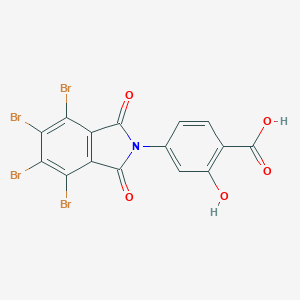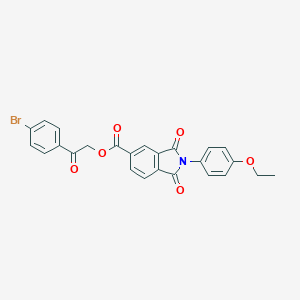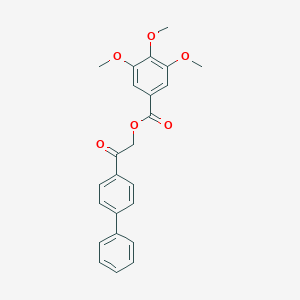
1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE is a chemical compound with the molecular formula C24H16Cl2O6 It is known for its unique structure, which includes two oxo-phenylethyl groups attached to a dichlorophthalate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE typically involves the reaction of 4,5-dichlorophthalic anhydride with 2-oxo-2-phenylethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The dichlorophthalate core can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-oxo-2-phenylethyl) phthalate: Similar structure but lacks the chlorine atoms on the phthalate core.
Bis(2-oxo-2-phenylethyl) 3,4-dichlorophthalate: Similar structure with chlorine atoms in different positions on the phthalate core.
Bis(2-oxo-2-phenylethyl) 4,5-dibromophthalate: Similar structure with bromine atoms instead of chlorine.
Uniqueness
1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE is unique due to the presence of chlorine atoms at the 4 and 5 positions of the phthalate core. This structural feature can influence its chemical reactivity and interactions with other molecules, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C24H16Cl2O6 |
|---|---|
Poids moléculaire |
471.3 g/mol |
Nom IUPAC |
diphenacyl 4,5-dichlorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H16Cl2O6/c25-19-11-17(23(29)31-13-21(27)15-7-3-1-4-8-15)18(12-20(19)26)24(30)32-14-22(28)16-9-5-2-6-10-16/h1-12H,13-14H2 |
Clé InChI |
LJYYFQRZYDTFGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate](/img/structure/B341949.png)
![N-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B341950.png)
![N-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B341952.png)





![2-Methylpropyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B341962.png)


![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate](/img/structure/B341971.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chlorobenzoate](/img/structure/B341972.png)

